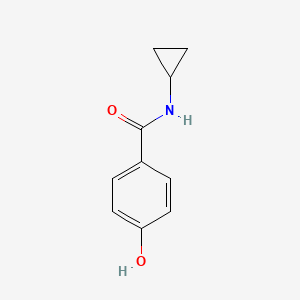

N-cyclopropyl-4-hydroxybenzamide

Übersicht

Beschreibung

N-cyclopropyl-4-hydroxybenzamide is a chemical compound with the molecular formula C10H11NO2 and a molecular weight of 177.2 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of N-cyclopropyl-4-hydroxybenzamide consists of a benzene ring substituted by a N-cyclopropyl moiety and a hydroxyl group . The C4–N1–C2 bond angle in the amide group is determined to be 122.61(13)° .Physical And Chemical Properties Analysis

N-cyclopropyl-4-hydroxybenzamide is a powder that is stored at room temperature . It has a predicted boiling point of 401.8 °C at 760 mmHg, a predicted density of 1.3 g/cm3, and a predicted refractive index of n20D 1.61 .Wissenschaftliche Forschungsanwendungen

Cancer Research and Anticancer Agents

N-cyclopropyl-4-hydroxybenzamide derivatives have shown promise in cancer research. One study involved synthesizing niclosamide derivatives (related to N-cyclopropyl-4-hydroxybenzamide) and testing their effects against various human cancer cells. These derivatives exhibited significant cytotoxicity against certain cancer cells, suggesting potential as anticancer agents (Tang et al., 2017).

Biosensors and Electrochemical Applications

N-cyclopropyl-4-hydroxybenzamide derivatives have been used in the development of biosensors. For example, a study described a high-sensitive biosensor based on a nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide. This biosensor showed potential for the electrocatalytic determination of certain compounds, demonstrating the versatility of N-cyclopropyl-4-hydroxybenzamide derivatives in electrochemical applications (Karimi-Maleh et al., 2014).

Histone Deacetylase Inhibitors

N-cyclopropyl-4-hydroxybenzamide derivatives have been identified as potent histone deacetylase inhibitors. This is significant for cancer therapy as histone deacetylase inhibitors can induce cell cycle arrest and apoptosis in cancer cells. These derivatives offer promising avenues for the development of novel anticancer therapies (Blackburn et al., 2013).

Antibacterial Activity

Derivatives of N-cyclopropyl-4-hydroxybenzamide have been studied for their antibacterial activity. A study focused on novel chloro-substituted salicylanilide derivatives and their β-cyclodextrin complexes, revealing good activity against Gram-positive bacteria. This suggests the potential of N-cyclopropyl-4-hydroxybenzamide derivatives in developing new antibacterial compounds (Ienascu et al., 2022).

Spectroscopic and Structural Studies

Spectroscopic and structural studies of N-cyclopropyl-4-hydroxybenzamide derivatives have provided insights into their molecular structure and properties. For instance, a study on 4-hydroxybenzamide reported detailed vibrational spectral analyses, exploring the molecular structure and chemical properties of these compounds. Such studies are crucial for understanding the chemical behavior and potential applications of these derivatives (Ramesh et al., 2020).

Safety And Hazards

N-cyclopropyl-4-hydroxybenzamide is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c12-9-5-1-7(2-6-9)10(13)11-8-3-4-8/h1-2,5-6,8,12H,3-4H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZGKFIQQGYRGI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-4-hydroxybenzamide | |

Synthesis routes and methods

Procedure details

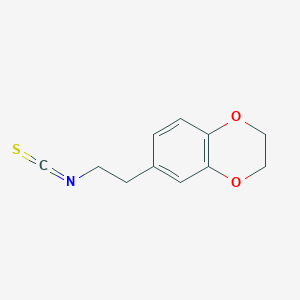

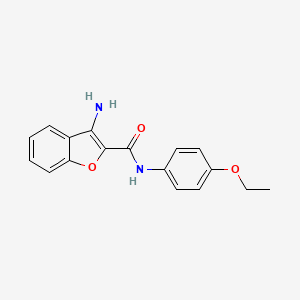

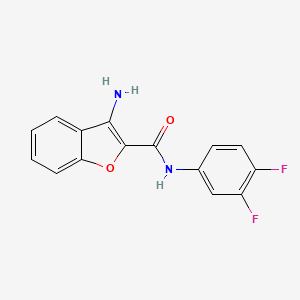

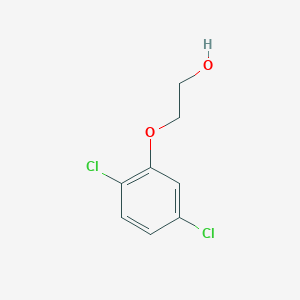

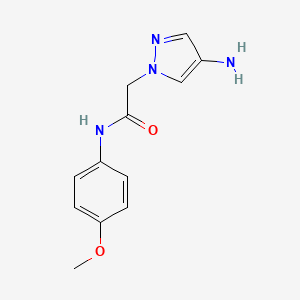

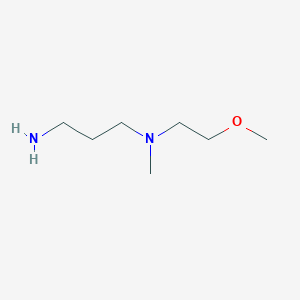

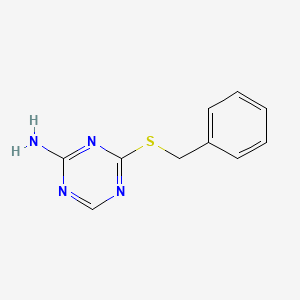

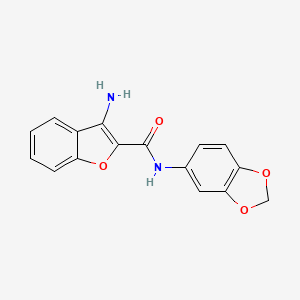

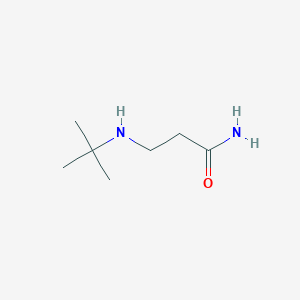

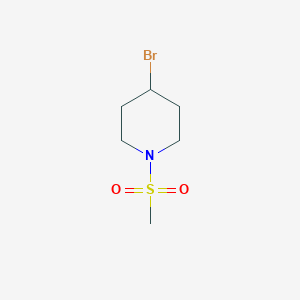

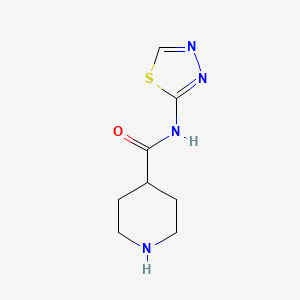

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)